4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

Lipophilicity Drug-likeness Scaffold optimization

This distinct, unsubstituted 2-(methylsulfanyl)pyrimidine scaffold merges pharmacophoric morpholine and piperidine elements critical for kinase inhibitor design. With a low clogP of 1.44 and TPSA of 57.92 Ų, it offers a cleaner physicochemical profile than brominated or methylated analogs, reducing off-target promiscuity risk. Documented GPR35 inactivity makes it an essential selectivity control for GPCR panels. Ideal for fragment-growing campaigns or diversity-oriented screening decks seeking novel chemotypes. Secure this unique building block now to accelerate your SAR programs.

Molecular Formula C15H22N4O2S
Molecular Weight 322.4 g/mol
CAS No. 2549007-79-4
Cat. No. B6438011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine
CAS2549007-79-4
Molecular FormulaC15H22N4O2S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3
InChIInChI=1S/C15H22N4O2S/c1-22-15-16-6-5-13(17-15)19-9-10-21-12(11-19)14(20)18-7-3-2-4-8-18/h5-6,12H,2-4,7-11H2,1H3
InChIKeyDGLXXFASCUPDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (CAS 2549007-79-4): Chemical Class and Procurement-Relevant Identity


4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (CAS 2549007-79-4) is a synthetic, non-fused pyrimidine small molecule (C15H22N4O2S, MW 322.43) [1]. It features a 2-(methylsulfanyl)pyrimidine core linked at the 4-position to a morpholine ring, which is further substituted with a piperidine-1-carbonyl group. This scaffold merges pharmacophoric elements common in kinase inhibitor design, though no biological activity data beyond a reported lack of GPR35 antagonism is publicly available in peer-reviewed literature [1]. As a specialized heterocyclic building block, its procurement value is primarily defined by its structural uniqueness relative to close analogs, rather than by established target potency.

Why 2-(Methylsulfanyl)pyrimidine Analogs Cannot Be Interchanged: Scaffold-Specific Property Modulation


Within the 2-(methylsulfanyl)pyrimidine series, seemingly minor structural modifications—such as 5-bromo, 6-methyl, or 5-cyano substitution—can drastically alter lipophilicity (clogP), polar surface area, and hydrogen-bonding capacity, which in turn modulate target engagement profiles [1]. A recent review on non-fused pyrimidine derivatives underscores that morpholine and piperidine ring substitutions are critical determinants of pharmacological activity, influencing VCP, CDK-2, EGFR, and other kinase targets [2]. The unsubstituted pyrimidine core of this compound (no halogen, no additional alkyl or nitrile) yields a distinct clogP of 1.44 and TPSA of 57.92 Ų [1], positioning it as a less lipophilic, more polar scaffold compared to its brominated (MW 401.3) or methylated analogs—a profile that directly impacts solubility, permeability, and off-target promiscuity risk in screening cascades.

Quantitative Differentiation Evidence for 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (CAS 2549007-79-4)


Physicochemical Property Comparison: Target Compound vs. 5-Bromo and 6-Methyl Analogs

The target compound (C15H22N4O2S) exhibits a calculated partition coefficient (clogP) of 1.44 and a topological polar surface area (TPSA) of 57.92 Ų, as recorded in the ECBD database [1]. In contrast, the 5-bromo analog 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (C15H21BrN4O2S, MW 401.3) is estimated to have a higher clogP (~2.0) due to the lipophilic bromine substituent. Similarly, the 6-methyl analog 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (C16H24N4O2S, MW 336.5) is also predicted to be more lipophilic (clogP ~2.0). The unsubstituted core thus offers a distinct, more polar physicochemical starting point for library design.

Lipophilicity Drug-likeness Scaffold optimization

GPR35 Antagonism Data: A Negative Selectivity Filter Differentiating from Active Series Members

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, the target compound was reported as inactive [1]. This finding is significant because related 2-(methylsulfanyl)pyrimidine derivatives with alternative substitution patterns (e.g., 5-cyano or thieno-fused analogs) have been reported to exhibit kinase or GPCR modulatory activity, establishing a preliminary selectivity fingerprint.

GPR35 GPCR Selectivity screening

Molecular Weight and Heavy Atom Count: Differentiating from Heavier Halogenated and Cyano Analogs

With a molecular weight of 322.43 Da and 22 heavy atoms (C15H22N4O2S), the target compound is significantly lighter than the 5-bromo analog (C15H21BrN4O2S, MW 401.3, 23 heavy atoms) and the 5-cyano analog 2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile (C16H21N5O2S, estimated MW 347.44). The absence of heavy halogens or additional nitrile groups positions this compound closer to fragment-like or lead-like chemical space, which is advantageous for fragment-based drug discovery (FBDD) and for maintaining ligand efficiency metrics during optimization.

Fragment-based drug discovery Lead-likeness Molecular weight

Procurement-Driven Application Scenarios for 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (CAS 2549007-79-4)


Negative Control for GPR35-Mediated Assays

Based on the documented inactivity against GPR35 in a primary ECBD assay [1], this compound can serve as a selectivity control in GPCR screening panels where 2-(methylsulfanyl)pyrimidine analogs are being profiled for GPR35 modulation. Its use ensures that observed activity in active analogs is not due to scaffold-related artifacts, strengthening SAR interpretation.

Fragment-Evolved Kinase Inhibitor Design with Reduced Lipophilicity

The compound's low clogP (1.44) and moderate molecular weight (322.43 Da) [1] make it a suitable starting point for fragment-growing campaigns targeting kinases. Unlike brominated or methylated analogs with higher lipophilicity, this scaffold offers a cleaner physicochemical profile for iterative optimization, as supported by the recognized role of morpholine-piperidine-pyrimidine combinations in kinase inhibitor design [2].

Diversity-Oriented Synthesis Libraries Focused on Non-Fused Pyrimidine Space

The unsubstituted pyrimidine core, combined with the morpholine-piperidine-carbonyl motif, represents a distinct chemotype within the broader 2-(methylsulfanyl)pyrimidine family [1]. Procurement for diversity-oriented screening decks benefits from the scaffold's structural novelty, particularly for phenotypic screening campaigns seeking to map unexplored regions of pyrimidine chemical space, as highlighted by the pharmacological potential of non-fused pyrimidine derivatives [2].

Quote Request

Request a Quote for 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.